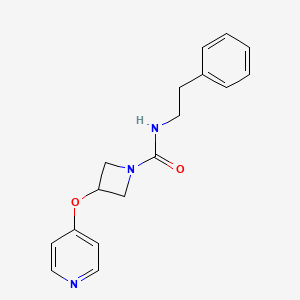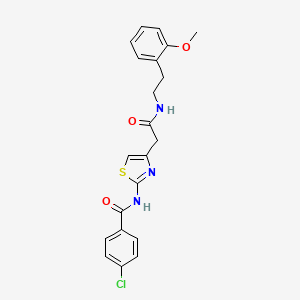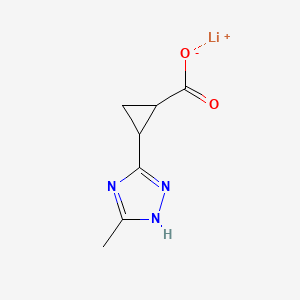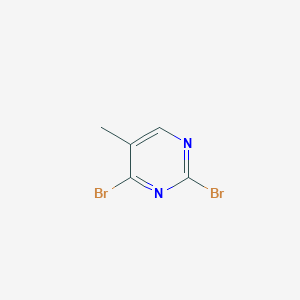![molecular formula C24H24N2O3S B2503165 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide CAS No. 941871-72-3](/img/structure/B2503165.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide" is a derivative of benzenesulfonamide with a quinoline core structure. This type of compound is of interest due to its potential biological activities, such as the ability to down-regulate NFκB activity, which is a pathway involved in inflammatory responses and cancer .
Synthesis Analysis
The synthesis of related N-(quinolin-8-yl)benzenesulfonamide derivatives typically involves the amidation reaction of 8-aminoquinoline with benzenesulfonyl chloride derivatives . In a similar context, the synthesis of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives has been reported, which involves the treatment of the synthesized compounds with KOH followed by reaction with nickel acetate or nickel chloride to form nickel complexes . These methods provide a foundation for the synthesis of the compound , although the specific synthesis details for "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide" are not directly provided in the papers.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic methods, including 1H-NMR and MS . Additionally, the molecular structures of nickel complexes derived from similar compounds have been determined by single-crystal X-ray diffraction . These techniques would likely be applicable for analyzing the molecular structure of "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide".
Chemical Reactions Analysis
The chemical reactivity of N-(quinolin-8-yl)benzenesulfonamide derivatives has been explored in the context of their ability to suppress the NFκB pathway . Furthermore, the fragmentation pathways of these derivatives under electrospray ionization mass spectroscopy have been studied, providing insights into their potential chemical behavior and stability .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide" are not detailed in the provided papers, related compounds have been evaluated for their in vitro anticancer activity and in vivo radioprotective activity . Additionally, the fluorescent properties and antioxidant activity of benzene-fluorinated quinolinones have been investigated, suggesting that the compound may also possess these properties .
科学的研究の応用
Anticancer and Radioprotective Activities
One significant area of research is the exploration of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide derivatives for their potential anticancer and radioprotective properties. Ghorab et al. (2008) highlighted the synthesis of novel 4-(quinolin-1-yl) benzenesulfonamide derivatives demonstrating in vitro anticancer activity, with certain compounds showing cytotoxic activity comparable to doxorubicin, a reference drug. Additionally, a compound from the series exhibited in vivo radioprotective activity against γ-irradiation in mice, underscoring the therapeutic potential of these derivatives in oncology and protection against radiation-induced damage (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
Fluorescent Probes for Biological Applications
Research has also delved into the design and synthesis of fluorescent probes based on N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide for biological applications. Ohshima et al. (2010) developed a fluorescent probe for Zn2+, demonstrating its utility in sensitive and efficient cell-membrane permeability. This probe and its benzenesulfonyl-caged derivative showcased rapid reactivation by hydrolysis, indicating practical applications for Zn2+ detection in living cells (Ohshima, Kitamura, Morita, Shiro, Yamada, Ikekita, Kimura, & Aoki, 2010).
Antimicrobial Applications
Furthermore, the synthesis of quinoline clubbed with sulfonamide moiety has shown promise in antimicrobial applications. A study presented new compounds synthesized for use as antimicrobial agents, with several derivatives displaying high activity against Gram-positive bacteria, indicating the potential of these compounds in combating microbial infections (2019).
Chemical Synthesis and Structural Analysis
Research into the synthesis and structural analysis of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide derivatives has broadened the understanding of their chemical properties and potential applications. For instance, the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives and analysis of their fragmentation pathways have provided insights into their chemical behavior, which could inform future applications in drug design and development (Chen Bin, 2015).
作用機序
While the exact mechanism of action for this specific compound is not detailed in the search results, N-benzenesulfonyl derivatives of heterocycles have been found to exhibit antibacterial activity . This activity is thought to involve the generation of reactive oxygen species and reactive nitrogen species .
Safety and Hazards
将来の方向性
Benzosultams, a subclass of bicyclic sulfonamides, have been found in numerous biologically active compounds and pharmaceuticals . They exhibit a wide spectrum of promising bioactivities, which have been widely utilized as inhibitors and drugs . Therefore, the development of new synthetic classes of antimicrobials based on these structures is a promising direction for future research .
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-10-11-20(15-18(17)2)24(27)25-21-12-13-23-19(16-21)7-6-14-26(23)30(28,29)22-8-4-3-5-9-22/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJKUENJSXTMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)



![3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2503091.png)
![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)
![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)
![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)

